N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound that features a thiazolo[3,2-b][1,2,4]triazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the methoxyphenyl and cinnamamide moieties, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It has been suggested that the compound may exhibit superior top1 inhibitory activity compared to the powerful natural top1-inhibitor camptothecin . This suggests that the compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
It has been suggested that the compound may exhibit cytotoxic activity on certain human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as 3-mercapto-1,2,4-triazole and a suitable halogenated aromatic compound, under basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl group is introduced to the thiazolo[3,2-b][1,2,4]triazole core.
Attachment of the Cinnamamide Moiety: The final step involves the coupling of the intermediate with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit tumor cell growth.
Materials Science: Its unique structural features allow it to be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole core and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole are well-known triazole derivatives used as antifungal agents.
Uniqueness
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is unique due to its combination of a thiazolo[3,2-b][1,2,4]triazole core with a methoxyphenyl and cinnamamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-28-19-10-8-17(9-11-19)21-24-22-26(25-21)18(15-29-22)13-14-23-20(27)12-7-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,23,27)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWROWMFVJFIM-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.